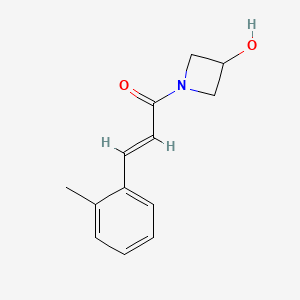
(2E)-1-(3-hydroxyazetidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one
Vue d'ensemble
Description
(2E)-1-(3-hydroxyazetidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(2E)-1-(3-hydroxyazetidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C13H15NO
- Molecular Weight : 217.26 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
1. Anticancer Activity
Several studies have explored the anticancer properties of this compound. It has been shown to inhibit the proliferation of cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In a study involving human cancer cell lines, the compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents. The presence of the azetidine ring was crucial for enhancing its anticancer efficacy.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest that it possesses moderate antibacterial and antifungal effects.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
3. Anti-inflammatory Effects
Research indicates that this compound may modulate inflammatory pathways. It appears to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
Mechanism of Action:
The compound is believed to interfere with NF-kB signaling pathways, reducing the expression of inflammatory mediators.
The biological activities of this compound can be attributed to several key mechanisms:
- Cell Cycle Arrest : The compound induces G0/G1 phase arrest in cancer cells, leading to decreased cell proliferation.
- Apoptosis Induction : It activates intrinsic apoptotic pathways, increasing the levels of pro-apoptotic proteins while decreasing anti-apoptotic factors.
- Modulation of Signaling Pathways : The compound affects various signaling pathways, including MAPK and PI3K/Akt pathways, which are crucial for cell survival and growth.
Propriétés
IUPAC Name |
(E)-1-(3-hydroxyazetidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-10-4-2-3-5-11(10)6-7-13(16)14-8-12(15)9-14/h2-7,12,15H,8-9H2,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFDNVGMIXOOAT-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)N2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)N2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















